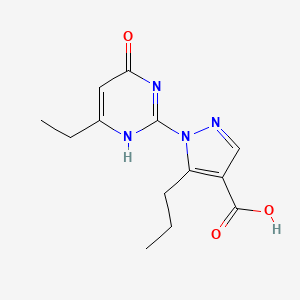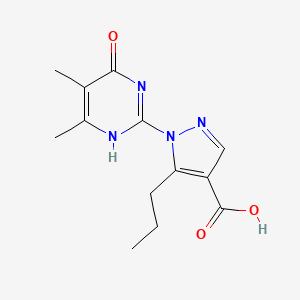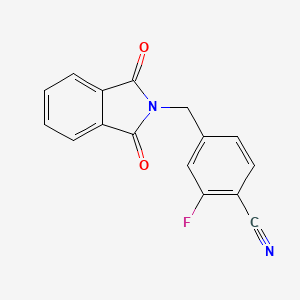
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitrile group, and a dioxoisoindolin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzonitrile and phthalic anhydride as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 80-100°C to facilitate the reaction.
Catalysts: Catalysts such as aluminum chloride (AlCl3) or other Lewis acids may be used to enhance the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Types of Reactions: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Derivatives with different functional groups on the benzene ring.
Scientific Research Applications
4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A related compound with a similar dioxoisoindolin moiety.
1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide (CUDC-907): A small molecule inhibitor used in cancer treatment.
Uniqueness: 4-((1,3-Dioxoisoindolin-2-yl)methyl)-2-fluorobenzonitrile stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-14-7-10(5-6-11(14)8-18)9-19-15(20)12-3-1-2-4-13(12)16(19)21/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHETYOCOSCHYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
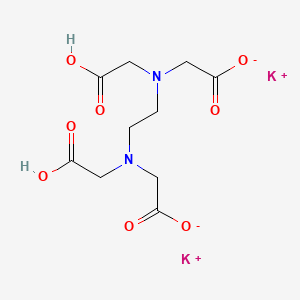
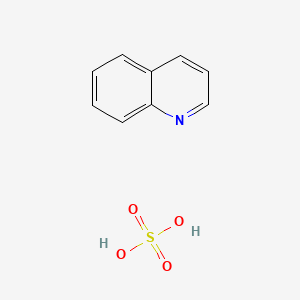
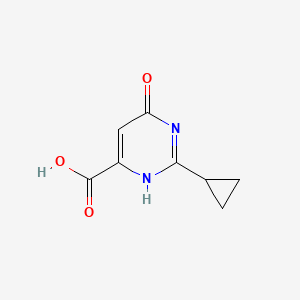



![3-[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL](/img/structure/B7856498.png)

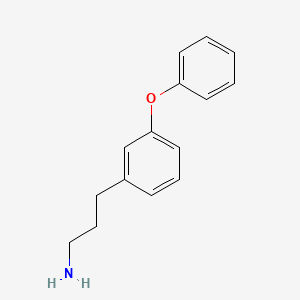
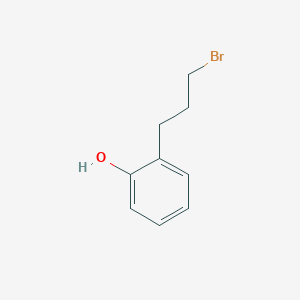
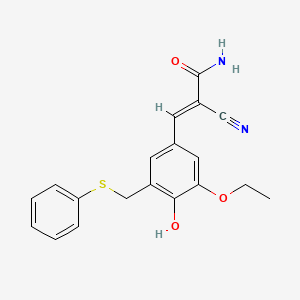
![methyl 3-[1-(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoate](/img/structure/B7856551.png)
